molecular formula C19H16N4O B13873952 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

Cat. No.: B13873952
M. Wt: 316.4 g/mol
InChI Key: PVSWTHFQIXUVHU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a methoxyphenyl group and a methylimidazolyl group attached to the quinazoline core

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with 2-methoxybenzaldehyde to form an intermediate, which is then cyclized to produce the quinazoline core. The introduction of the 4-methylimidazolyl group is achieved through nucleophilic substitution reactions using appropriate imidazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the imidazolyl group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, forming the corresponding phenol derivative.

Scientific Research Applications

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline can be compared with other similar compounds, such as:

    2-Phenylquinazoline: Lacks the methoxy and imidazolyl groups, resulting in different chemical and biological properties.

    2-(2-Methoxyphenyl)quinazoline: Lacks the imidazolyl group, which may affect its biological activity and chemical reactivity.

    6-(4-Methylimidazol-1-yl)quinazoline:

The uniqueness of this compound lies in the combination of the methoxyphenyl and methylimidazolyl groups, which confer specific chemical properties and potential biological activities that are not present in the similar compounds mentioned above.

Properties

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6-(4-methylimidazol-1-yl)quinazoline

InChI

InChI=1S/C19H16N4O/c1-13-11-23(12-21-13)15-7-8-17-14(9-15)10-20-19(22-17)16-5-3-4-6-18(16)24-2/h3-12H,1-2H3

InChI Key

PVSWTHFQIXUVHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC3=CN=C(N=C3C=C2)C4=CC=CC=C4OC

Origin of Product

United States

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